2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 4,6-dimethyl-1,3-benzothiazol-2-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4,6-dimethyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The benzamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include amines derived from the reduction of the benzamide group.
Scientific Research Applications
2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the disease being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Characterized by the presence of a bromine atom and a benzothiazole group.
2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-fluoro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPWTJWKNSXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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